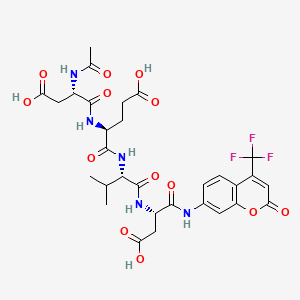

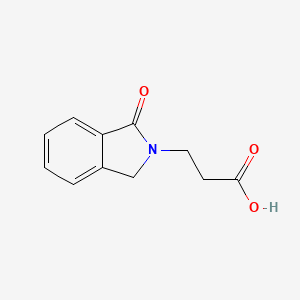

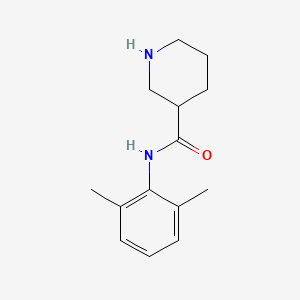

![molecular formula C15H21NO4S B1331046 (2S)-1-{[4-(tert-butyl)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid CAS No. 286455-85-4](/img/structure/B1331046.png)

(2S)-1-{[4-(tert-butyl)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(2S)-1-{[4-(tert-butyl)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid” is a chemical compound that contains a tert-butyl group and a phenylsulfonyl group . The tert-butyl group is known for its unique reactivity pattern, which is used in various chemical transformations . The compound also contains a pyrrolidine ring, which is a common structural motif in many natural products and therapeutically applicable compounds .

Synthesis Analysis

The synthesis of such compounds often involves the use of chiral sulfinamides, which are known as effective chiral auxiliaries in the stereoselective synthesis of amines and their derivatives . The most extensively used enantiopure tert-butanesulfinamide has emerged as the gold standard among many others over the last two decades .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, a tert-butyl group, and a phenylsulfonyl group . The pyrrolidine ring is a common structural motif in many natural products and therapeutically applicable compounds .Chemical Reactions Analysis

The Steglich Esterification is a mild reaction that allows the conversion of sterically demanding and acid labile substrates . It’s one of the convenient methods for the formation of tert-butyl esters because t-BuOH tends to form carbocations and isobutene after a subsequent elimination under the conditions employed in the Fischer Esterification .Wissenschaftliche Forschungsanwendungen

CYP450 Metabolism Studies : In research conducted by Prakash et al. (2008), a closely related compound with a tert-butyl group was studied for its metabolism via cytochrome P450 enzymes. This research is critical for understanding how drugs are metabolized in the body, particularly in the liver (Prakash et al., 2008).

Antimicrobial Activity : Zareef, Iqbal, and Arfan (2008) explored the synthesis of compounds with a similar structure, showing their potential antimicrobial activity. This application is significant in the development of new antibacterial and antifungal agents (Zareef et al., 2008).

Enantioselective Synthesis : Mota, Chiaroni, and Langlois (2003) developed a stereoselective route to synthesize enantiopure cis-2,5-disubstituted pyrrolidines, using similar compounds. This methodology is crucial for the production of chiral compounds in drug synthesis (Mota et al., 2003).

High-Throughput Parallel Synthesis for Drug Discovery : Wang et al. (2001) described the efficient synthesis of core structures for influenza neuraminidase inhibitors using a tert-butyl group, which is key in rapid drug discovery and development processes (Wang et al., 2001).

Solid-Phase Combinatorial Synthesis : Malavašič et al. (2007) conducted solution-phase combinatorial synthesis of compounds containing a tert-butyl group. This approach is pivotal for generating large libraries of compounds for drug discovery (Malavašič et al., 2007).

Asymmetric Catalysis : Yang, Pan, and List (2009) utilized tert-butyl phenyl(phenylsulfonyl)methylcarbamate in asymmetric Mannich reactions, important for the synthesis of chiral molecules in pharmaceuticals (Yang et al., 2009).

Zukünftige Richtungen

The future directions of research on this compound could involve further exploration of its unique reactivity pattern and potential applications in biocatalytic processes . Additionally, the use of chiral sulfinamides in the stereoselective synthesis of amines and their derivatives could be further explored .

Eigenschaften

IUPAC Name |

(2S)-1-(4-tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S/c1-15(2,3)11-6-8-12(9-7-11)21(19,20)16-10-4-5-13(16)14(17)18/h6-9,13H,4-5,10H2,1-3H3,(H,17,18)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTKDYYHVNHFSJ-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350260 |

Source

|

| Record name | (2S)-1-{[4-(tert-butyl)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-1-{[4-(tert-butyl)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid | |

CAS RN |

286455-85-4 |

Source

|

| Record name | (2S)-1-{[4-(tert-butyl)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

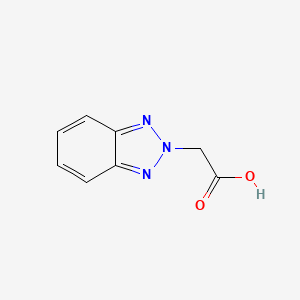

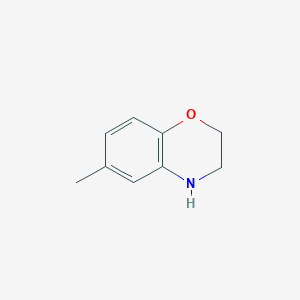

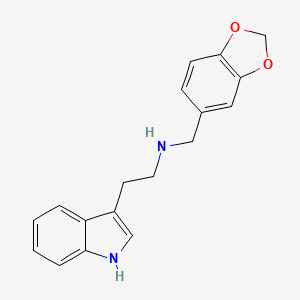

![1H-Benzo[g]indole-2-carboxylic acid](/img/structure/B1330965.png)

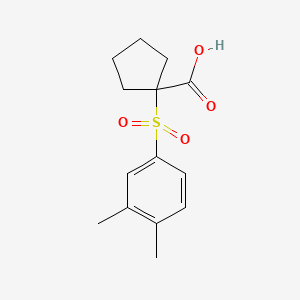

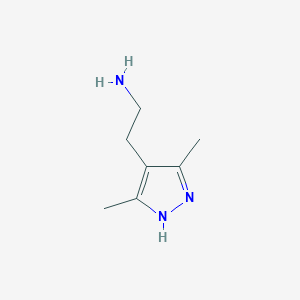

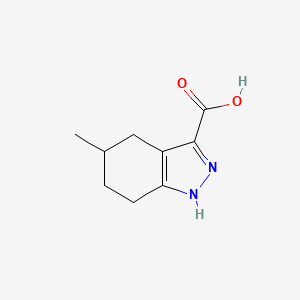

![4-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]butanoic acid](/img/structure/B1330990.png)

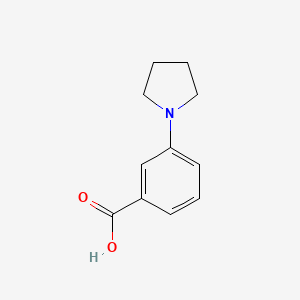

![[2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid](/img/structure/B1330995.png)